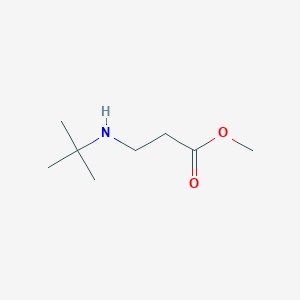

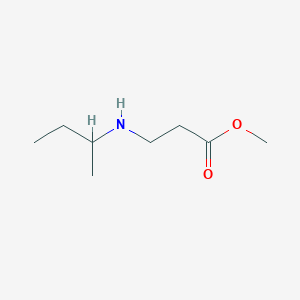

Methyl 3-(sec-butylamino)propanoate

Übersicht

Beschreibung

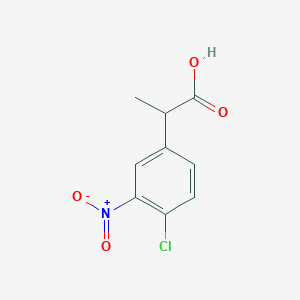

Methyl 3-(sec-butylamino)propanoate is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It falls under the category of organic esters.

Synthesis Analysis

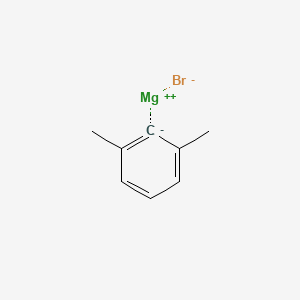

The synthesis of this compound involves the reaction between sec-butylamine and methyl 3-bromopropanoate . The nucleophilic substitution of the bromine atom in the latter with the amine group leads to the formation of Methyl 3-(sec-butylamino)propanoate . This process typically occurs under mild conditions and is amenable to scale-up for larger quantities .

Wissenschaftliche Forschungsanwendungen

Hepatic Morphologic Alterations

Research conducted by Payne & Merrill (1974) on a chemically related compound, 1-t-butylamino-3-(2-chloro-5-methylphenoxy)-2-propanol hydrochloride, demonstrated its impact on plasma alkaline phosphatase (PAP) in dogs. This study provided insights into liver enzyme activity alterations without significant gross or microscopic lesions, indicating potential applications in studying hepatic functions and enzyme interactions (Payne & Merrill, 1974).

Complex Formation Equilibria and Protonation

Canepari et al. (1997) explored the formation constants of silver(I) complexes with amino-alcohols, including sec-butylamine. This study highlighted the influence of hydroxy groups and alkyl residuals in ligand structure on formation equilibria, relevant for applications in coordination chemistry and complex formation studies (Canepari et al., 1997).

Salts Formation and Chiral Resolution

Research by Jacobs et al. (2013) on salts formed with (+)-deoxycholic acid and amines, including sec-butylamine, offered insights into the structural and thermal properties of these salts. This study aids in understanding chiral discrimination and has implications in crystallography and pharmaceutical chemistry (Jacobs et al., 2013).

Synthesis of Methyl Propanoate

Van Beek et al. (2014) investigated the use of Baeyer-Villiger monooxygenase in synthesizing methyl propanoate, an important precursor for polymethyl methacrylates. This research is relevant for organic synthesis and industrial applications in producing polymers (Van Beek et al., 2014).

Liquid-Liquid Equilibrium Studies

Dou et al. (2020) measured the liquid-liquid equilibrium data for systems involving 1,6-diaminohexane and 2-methyl-1-propanol or 3-methyl-1-butanol. Their findings have implications in chemical engineering for understanding solvent extraction processes (Dou et al., 2020).

Autoignition Characteristics

Kumar et al. (2018) conducted a study on the autoignition characteristics of methyl propanoate, providing insights into combustion chemistry relevant for biofuel research and engine technologies (Kumar et al., 2018).

Eigenschaften

IUPAC Name |

methyl 3-(butan-2-ylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-7(2)9-6-5-8(10)11-3/h7,9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUBWHFNZRENJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

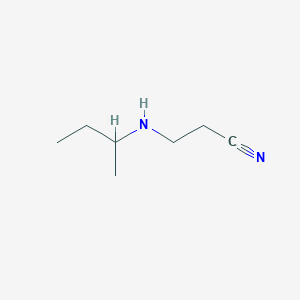

Canonical SMILES |

CCC(C)NCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(sec-butylamino)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-Bromopropoxy)phenyl]ethanol](/img/structure/B3116201.png)

![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B3116235.png)